molecular formula C14H20O2 B6333178 3-(3-Methylphenyl)-propanoic acid tert-butyl ester CAS No. 1462242-85-8

3-(3-Methylphenyl)-propanoic acid tert-butyl ester

Cat. No.: B6333178
CAS No.: 1462242-85-8
M. Wt: 220.31 g/mol
InChI Key: LUXSISQFOURATJ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by the presence of a tert-butyl ester group attached to a 3-(3-methylphenyl)-propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-propanoic acid tert-butyl ester can be achieved through esterification reactions. One common method involves the reaction of 3-(3-Methylphenyl)-propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents. This method provides good yields and is suitable for a variety of substrates .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-propanoic acid tert-butyl ester can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-(3-Methylphenyl)-propanoic acid and tert-butyl alcohol.

    Reduction: 3-(3-Methylphenyl)-propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylphenyl)-propanoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-propanoic acid tert-butyl ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. The released carboxylic acid can then interact with specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-propanoic acid methyl ester
  • 3-(3-Methylphenyl)-propanoic acid ethyl ester
  • 3-(3-Methylphenyl)-propanoic acid isopropyl ester

Uniqueness

3-(3-Methylphenyl)-propanoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other esters with smaller alkyl groups, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-6-5-7-12(10-11)8-9-13(15)16-14(2,3)4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXSISQFOURATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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